4-Hydroxybutanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Safety

Some resources like PubChem provide basic information on the structure, classification, and chemical safety of 4-Hydroxybutanenitrile. This can be a starting point for researchers to understand its potential PubChem: .

Natural Product Occurrence

Databases like KNApSAcK and LOTUS might list 4-Hydroxybutanenitrile as a metabolite found in natural products, but specific information on its function or bioactivity is likely missing. More research would be required to understand its role in these organisms [ LOTUS - the natural products occurrence database].

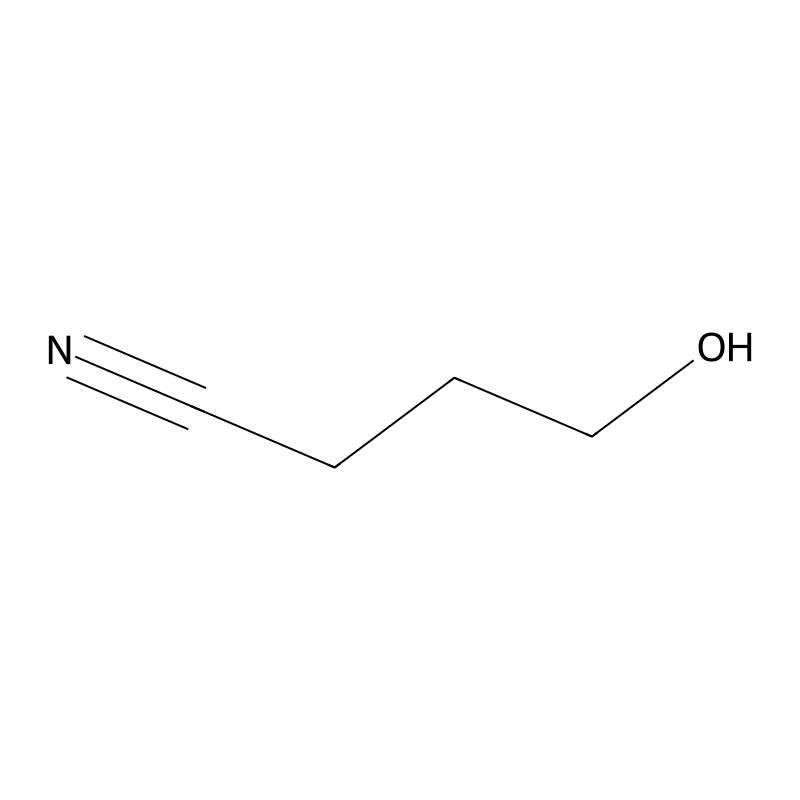

4-Hydroxybutanenitrile is an organic compound with the chemical formula C₄H₇NO. It features a hydroxyl group (-OH) and a nitrile group (-C≡N) attached to a four-carbon chain. This compound is categorized as a hydroxynitrile and is known for its potential applications in various chemical syntheses and biological activities. The presence of both the hydroxyl and nitrile functional groups makes it a versatile intermediate in organic chemistry.

- Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones, depending on the reaction conditions.

- Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted into amines or other functional groups through hydrolysis or reduction .

- Condensation Reactions: It can react with carbonyl compounds to form larger molecules through condensation reactions, which are significant in synthetic organic chemistry .

Research indicates that 4-Hydroxybutanenitrile exhibits various biological activities. It has been studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may influence neurotransmitter systems and has shown promise in modulating GABAergic activity, which is crucial for maintaining neuronal health. Additionally, its derivatives have been investigated for antimicrobial properties.

4-Hydroxybutanenitrile can be synthesized through several methods:

- Nucleophilic Addition: One common method involves the nucleophilic addition of cyanide ions to carbonyl compounds, followed by hydrolysis to yield the hydroxynitrile .

- Hydrolysis of Nitriles: Another approach is the hydrolysis of 4-cyanobutanol under acidic or basic conditions, which leads to the formation of 4-Hydroxybutanenitrile .

- One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that combine multiple steps into a single reaction vessel, improving efficiency and yield .

4-Hydroxybutanenitrile has several applications across different fields:

- Pharmaceuticals: Its derivatives are explored for use in drug development due to their biological activity.

- Chemical Intermediates: It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Polymer Chemistry: The compound can be used in the production of polyhydroxyalkanoates, which are biodegradable plastics .

Interaction studies involving 4-Hydroxybutanenitrile focus on its reactivity with various biological molecules. Research has shown that it can interact with enzymes and receptors, influencing metabolic pathways. For example, its interaction with GABA receptors has been studied to understand its neuroprotective effects better. Additionally, studies on its reactivity with other nucleophiles provide insights into its potential as a building block for more complex molecules.

Several compounds exhibit structural similarities to 4-Hydroxybutanenitrile. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Hydroxybutyronitrile | C₄H₇NO | Has a different positioning of the hydroxyl group |

| 3-Hydroxybutyronitrile | C₄H₇NO | Contains an additional methyl group |

| Butyronitrile | C₄H₅N | Lacks the hydroxyl group; simpler structure |

| 4-Cyanobutanol | C₄H₇NO | Similar structure but lacks hydroxyl functionality |

4-Hydroxybutanenitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to these similar compounds. Its dual functionality allows it to participate in a wider range of

Molecular Structure and Formula Analysis

4-Hydroxybutanenitrile exhibits a linear aliphatic structure characterized by the molecular formula C₄H₇NO, representing a molecular weight of 85.10 grams per mole [1] [2]. The compound features a four-carbon chain terminated by a nitrile functional group (-CN) at one end and substituted with a hydroxyl group (-OH) at the fourth carbon position [1]. The Chemical Abstracts Service registry number for this compound is 628-22-8 [2] [3].

The structural representation can be expressed through multiple chemical notations. The Simplified Molecular Input Line Entry System notation is recorded as N#CCCCO, while the International Chemical Identifier string is InChI=1S/C4H7NO/c5-3-1-2-4-6/h6H,1-2,4H2 [2] [4]. The corresponding International Chemical Identifier Key is documented as BAQQRABCRRQRSR-UHFFFAOYSA-N [2] [4]. The canonical Simplified Molecular Input Line Entry System representation further confirms the molecular connectivity as N#CCCCO [4].

Table 1: Molecular Structure Parameters

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₇NO | [1] |

| Molecular Weight | 85.10 g/mol | [1] |

| Chemical Abstracts Service Number | 628-22-8 | [2] |

| Simplified Molecular Input Line Entry System | N#CCCCO | [4] |

| International Chemical Identifier Key | BAQQRABCRRQRSR-UHFFFAOYSA-N | [2] |

| Heavy Atom Count | 6 | [3] |

| Formal Charge | 0 | [3] |

The molecule contains six heavy atoms and maintains a neutral formal charge [3]. The compound is classified as a hydroxynitrile, specifically described as butanenitrile substituted by a hydroxy group at position 4 [1]. This structural arrangement places 4-Hydroxybutanenitrile within the broader category of primary alcohols and hydroxynitriles [1].

Physical Characteristics and Stability Parameters

The physical properties of 4-Hydroxybutanenitrile reflect its bifunctional nature, incorporating both polar hydroxyl and nitrile functionalities. The compound exhibits a density ranging from 0.995 to 1.029 grams per cubic centimeter, with variations attributed to measurement conditions and purity levels [5] [6]. The boiling point is reported between 240°C and 245.7°C at standard atmospheric pressure [5] [6].

Thermal stability parameters indicate a flash point of 102.4°C, suggesting moderate thermal stability under standard conditions [6]. The exact mass of the compound is precisely determined as 85.052764 atomic mass units [2]. The molar volume is calculated at 82.7 milliliters per mole [5].

Table 2: Physical Properties

| Property | Value | Units | Reference |

|---|---|---|---|

| Density | 0.995-1.029 | g/cm³ | [5] [6] |

| Boiling Point | 240-245.7 | °C | [5] [6] |

| Flash Point | 102.4 | °C | [6] |

| Exact Mass | 85.052764 | amu | [2] |

| Molar Volume | 82.7 | mL/mol | [5] |

| Melting Point | Not reported | - | [6] |

The compound demonstrates stability under ambient conditions, though specific melting point data remains unreported in current literature [6]. The molecular geometry contributes to intermolecular hydrogen bonding capabilities through the hydroxyl functional group, influencing bulk physical properties such as viscosity and surface tension .

Spectroscopic Properties and Analytical Markers

Spectroscopic analysis of 4-Hydroxybutanenitrile reveals characteristic absorption patterns consistent with its functional group composition. Infrared spectroscopy displays distinctive absorption bands corresponding to the hydroxyl and nitrile functionalities. The hydroxyl group exhibits a broad absorption in the 3200-3500 wavenumber range, typical of primary alcohol O-H stretching vibrations [8].

The nitrile functional group produces a sharp, intense absorption band in the 2240-2260 wavenumber region, characteristic of the carbon-nitrogen triple bond stretching frequency [8]. Additional absorption features include C-H stretching vibrations in the 2800-3000 wavenumber range and C-O stretching vibrations between 1000-1200 wavenumbers [8].

Table 3: Spectroscopic Properties

| Technique | Functional Group | Characteristic Peak | Wavenumber (cm⁻¹) |

|---|---|---|---|

| Infrared Spectroscopy | O-H stretch | Hydroxyl | 3200-3500 |

| Infrared Spectroscopy | C≡N stretch | Nitrile | 2240-2260 |

| Infrared Spectroscopy | C-H stretch | Aliphatic | 2800-3000 |

| Infrared Spectroscopy | C-O stretch | Alcohol | 1000-1200 |

Nuclear magnetic resonance spectroscopy provides additional structural confirmation. Proton nuclear magnetic resonance spectroscopy typically reveals signals corresponding to the primary alcohol protons in the 3.6-3.8 parts per million range [9]. Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the nitrile carbon signal in the 119-120 parts per million region, consistent with sp-hybridized carbon bonded to nitrogen [9].

Mass spectrometry analysis yields a molecular ion peak at mass-to-charge ratio 85, corresponding to the molecular weight of the compound [10]. Collision cross-section data for various adduct ions have been predicted, with the protonated molecular ion [M+H]⁺ exhibiting a predicted collision cross-section of 113.1 Ų [10].

Solubility Profiles in Various Solvent Systems

The solubility characteristics of 4-Hydroxybutanenitrile are governed by its amphiphilic nature, combining hydrophilic hydroxyl and hydrophobic alkyl chain components. The polar surface area is calculated at 44.02 square angstroms, indicating moderate polarity [3] [6]. The logarithmic partition coefficient (LogP) value of 0.28248 suggests balanced hydrophilic-lipophilic properties [3].

The compound exhibits hydrogen bonding capabilities with two hydrogen bond acceptor sites and one hydrogen bond donor site [3]. This hydrogen bonding capacity facilitates solubility in polar protic solvents. The molecule contains two rotatable bonds, contributing to conformational flexibility in solution [3].

Table 4: Solubility Parameters

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Polar Surface Area | 44.02 | Ų | [3] [6] |

| LogP | 0.28248 | - | [3] |

| Hydrogen Bond Acceptors | 2 | - | [3] |

| Hydrogen Bond Donors | 1 | - | [3] |

| Rotatable Bonds | 2 | - | [3] |

Solubility in organic solvents varies according to polarity and hydrogen bonding capacity. Polar aprotic solvents such as dimethyl sulfoxide and dimethyl formamide typically demonstrate good solvation properties for hydroxynitrile compounds [11]. Alcoholic solvents including ethanol and methanol provide favorable dissolution media due to hydrogen bonding interactions [11].

The compound's solubility profile indicates miscibility with polar organic solvents while maintaining limited solubility in non-polar hydrocarbons. This characteristic solubility pattern is consistent with compounds containing both polar functional groups and moderate hydrocarbon chain length [11].

Reactivity Patterns and Chemical Behavior

4-Hydroxybutanenitrile demonstrates characteristic reactivity patterns associated with both hydroxyl and nitrile functional groups. The nitrile functionality undergoes hydrolysis reactions under acidic or basic conditions, converting to the corresponding carboxylic acid or carboxylate salt [12] [13]. Acidic hydrolysis with dilute hydrochloric acid yields 4-hydroxybutanoic acid and ammonium chloride [12].

Basic hydrolysis using sodium hydroxide solution produces the sodium salt of 4-hydroxybutanoic acid with concurrent ammonia evolution [12] [13]. The hydrolysis mechanism proceeds through an intermediate amide stage before complete conversion to the carboxylic acid derivative [12].

Table 5: Chemical Reactions

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Acidic Hydrolysis | Dilute HCl, reflux | 4-Hydroxybutanoic acid + NH₄Cl | [12] |

| Basic Hydrolysis | NaOH solution, reflux | Sodium 4-hydroxybutanoate + NH₃ | [12] [13] |

| Reduction | Metal hydrides | 4-Aminobutanol | |

| Oxidation | Oxidizing agents | 4-Oxobutanenitrile |

Reduction reactions targeting the nitrile group employ metal hydride reagents such as lithium aluminum hydride, producing 4-aminobutanol through complete reduction to the primary amine [14]. Alternative reduction systems utilizing Raney nickel with potassium borohydride provide mild conditions for nitrile-to-amine conversion [14].

The hydroxyl functionality participates in oxidation reactions using agents such as potassium permanganate or chromium trioxide, yielding 4-oxobutanenitrile through conversion of the primary alcohol to the corresponding aldehyde or ketone . Substitution reactions at the hydroxyl position enable introduction of various functional groups through nucleophilic displacement mechanisms .

The laboratory-scale synthesis of 4-hydroxybutanenitrile employs several well-established methodologies, each with distinct advantages and limitations. The most prevalent approach involves cyanohydrin formation through the nucleophilic addition of hydrogen cyanide to butanal [2]. This classical method requires careful control of reaction conditions, with base catalysis typically employed at temperatures ranging from 0-50°C. The reaction proceeds through a mechanism where cyanide ion attacks the electrophilic carbonyl carbon, followed by protonation to yield the desired cyanohydrin product [2] [3].

The nucleophilic addition approach using epoxides and trimethylsilyl cyanide represents a safer alternative to direct hydrogen cyanide use . This method achieves high regioselectivity under mild acidic conditions at room temperature, with yields typically ranging from 80-90%. The reaction mechanism involves nucleophilic attack of the cyanide equivalent on the epoxide ring, followed by rearrangement to form the hydroxynitrile product [5].

Transhydrocyanation offers another laboratory-scale option, utilizing acetone cyanohydrin as a safer cyanide source [3]. This method involves heating acetone cyanohydrin with the appropriate aldehyde at temperatures between 50-80°C, achieving yields of 65-80%. The process eliminates the need for direct handling of hydrogen cyanide while maintaining reasonable synthetic efficiency [3].

Aldol condensation methodologies provide access to 4-hydroxybutanenitrile through carbon-carbon bond formation reactions [6] [7]. These approaches typically involve the reaction of acetone-derived enolates with formaldehyde under basic conditions at room temperature, yielding the desired product in 60-75% yields [7] [8].

Industrial Production Processes

Industrial production of 4-hydroxybutanenitrile requires scalable processes that balance efficiency, safety, and economic considerations. The continuous flow synthesis approach represents a significant advancement in industrial production methodology [9] [10]. Flow chemistry enables precise control of reaction parameters, improved heat and mass transfer, and enhanced safety through reduced inventory of hazardous materials [9].

The industrial implementation of cyanohydrin formation typically employs specialized reactor designs with enhanced safety features for handling hydrogen cyanide [2]. These systems incorporate automated monitoring and control systems to maintain optimal reaction conditions while minimizing exposure risks. The process typically achieves yields of 70-85% on industrial scales .

Catalytic hydrogenation processes have been developed for industrial application, utilizing continuous flow reactors with packed bed catalysts [11]. These systems enable efficient reduction of nitrile precursors to the desired hydroxynitrile products while maintaining high selectivity and productivity [11].

Solvent-free processes are increasingly employed in industrial settings to reduce waste generation and environmental impact [12] [13]. These approaches utilize neat reactants under elevated temperature conditions, achieving yields of 70-80% while significantly reducing solvent consumption and waste disposal requirements [12].

Cyanohydrin Formation Chemistry

The mechanism of cyanohydrin formation involves a two-step process initiated by base-catalyzed generation of cyanide nucleophile [2] [3]. The reaction requires careful pH control, as the equilibrium between hydrogen cyanide and cyanide ion is critical for optimal reaction rates [2]. The first step involves nucleophilic attack of cyanide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate [2] [14].

The thermodynamic considerations of cyanohydrin formation favor the product for aldehydes and unhindered ketones, with equilibrium constants typically ranging from 10^2 to 10^4 M^-1 [2] [14]. The reaction exhibits temperature dependence, with lower temperatures generally favoring product formation while higher temperatures may promote decomposition [2].

Stereochemical aspects of cyanohydrin formation are particularly important for 4-hydroxybutanenitrile synthesis, as the reaction can generate chiral centers depending on the substitution pattern [15] [16]. Enzymatic approaches using hydroxynitrile lyases have been developed to achieve enantioselective synthesis with enantiomeric excesses exceeding 95% [15] [16].

The kinetic profile of cyanohydrin formation typically exhibits first-order dependence on both aldehyde and cyanide concentrations, with rate constants varying from 10^-3 to 10^1 M^-1s^-1 depending on substrate structure and reaction conditions [2] [14].

Green Chemistry Approaches for Sustainable Synthesis

Microwave-assisted synthesis represents a significant advancement in green chemistry approaches for 4-hydroxybutanenitrile production [17] [18]. This methodology enables rapid reaction completion within 2-10 minutes while reducing energy consumption and improving yields to 90-97% [17] [19]. The selective heating mechanism of microwave irradiation provides enhanced reaction control and reduced side product formation [19] [20].

Enzymatic synthesis using aldoxime dehydratases offers a cyanide-free approach to nitrile synthesis [21] [22]. These biocatalytic processes operate under mild aqueous conditions at pH 7-8 and temperatures of 25-37°C, achieving yields of 85-95% with excellent enantioselectivity [21] [23]. The process eliminates the need for hazardous cyanide reagents while providing environmentally benign reaction conditions [22].

Solvent-free methodologies minimize environmental impact by eliminating organic solvents from the synthetic process [12] [24]. These approaches utilize neat reactants under controlled temperature conditions, achieving atom economy improvements of 20-30% compared to conventional solvent-based processes [12].

Flow chemistry applications enable continuous production with reduced waste generation and improved process efficiency [9] [10]. The technology allows for precise control of reaction parameters and facilitates scale-up from laboratory to industrial production scales [9] [25].

Renewable feedstock utilization represents an emerging approach for sustainable 4-hydroxybutanenitrile synthesis [22]. These methods employ biomass-derived starting materials and enzymatic catalysis to achieve carbon-neutral production processes [22].

Purification Techniques and Quality Assessment

Distillation remains the primary purification method for 4-hydroxybutanenitrile on industrial scales [26] [27]. Vacuum distillation at 85-90°C under 30 mmHg pressure achieves purities of 85-90% with recovery yields of 70-80% [26]. The process requires careful temperature control to prevent thermal decomposition of the product [26].

Recrystallization from ethanol-water mixtures provides enhanced purity levels of 90-95% through controlled cooling to 5°C [26] [27]. This technique is particularly effective for removing colored impurities and achieving crystalline product forms with improved handling characteristics [27].

Column chromatography using silica gel with ethyl acetate-hexane mobile phases achieves the highest purity levels of 95-98% [26]. This technique is primarily employed for small to medium-scale purification and analytical standard preparation [26].

High Performance Liquid Chromatography (HPLC) analysis provides precise quantitative assessment of 4-hydroxybutanenitrile purity [28] [29]. The method employs reversed-phase C18 columns with detection limits of 0.5-5 ppm and accuracy of ±1-3% [28].

Gas Chromatography-Mass Spectrometry (GC-MS) offers comprehensive structural characterization and purity assessment [30] [31]. The technique provides molecular weight confirmation, fragmentation pattern analysis, and impurity identification with detection limits of 0.1-1 ppm [30] [31].

Nuclear Magnetic Resonance (NMR) spectroscopy enables detailed structural confirmation and purity assessment [30] [32]. Both ^1H and ^13C NMR techniques provide characteristic chemical shifts for the hydroxyl and nitrile functional groups, enabling accurate identity confirmation [30] [32].

Infrared (IR) spectroscopy provides rapid functional group identification through characteristic absorption bands [30] [33]. The nitrile stretching frequency appears around 2250 cm^-1, while the hydroxyl group exhibits broad absorption around 3200-3600 cm^-1 [30] [33].

Elemental analysis confirms the empirical formula C4H7NO with typical accuracy of ±0.3-0.5% for carbon, hydrogen, and nitrogen content [30] [34]. This technique provides essential quality control data for pharmaceutical and fine chemical applications [34].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant